

# Application Notes and Protocols: Synthesis of Yonkenafil Hydrochloride

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## Compound of Interest

Compound Name: Yonkenafil hydrochloride

Cat. No.: B12387563

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## Introduction

**Yonkenafil hydrochloride** is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that plays a crucial role in the regulation of cyclic guanosine monophosphate (cGMP) levels in various tissues. As a cGMP-specific PDE5 inhibitor, Yonkenafil has been investigated for its potential therapeutic applications in conditions such as erectile dysfunction and for its neuroprotective effects. This document provides a detailed, proposed synthetic pathway for **Yonkenafil hydrochloride**, based on established synthetic methodologies for structurally related PDE5 inhibitors, such as Vardenafil. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers involved in the synthesis and development of novel PDE5 inhibitors.

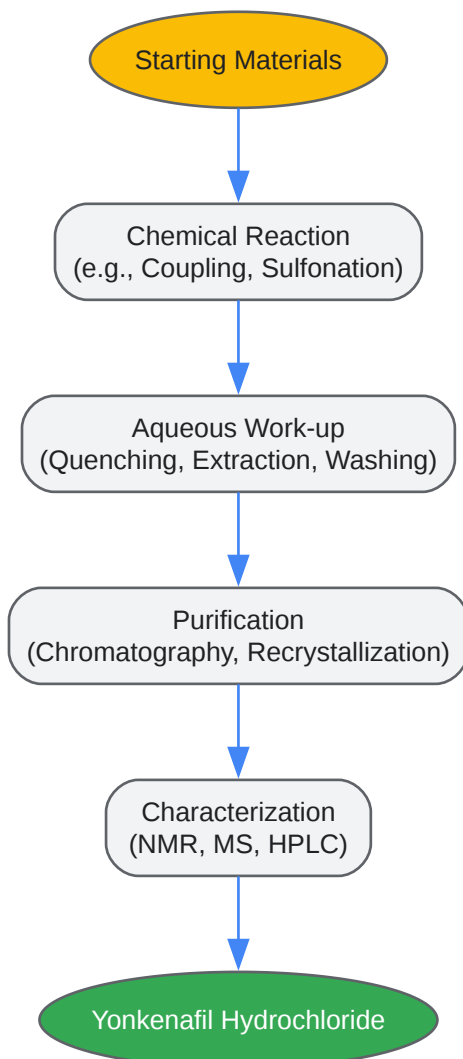
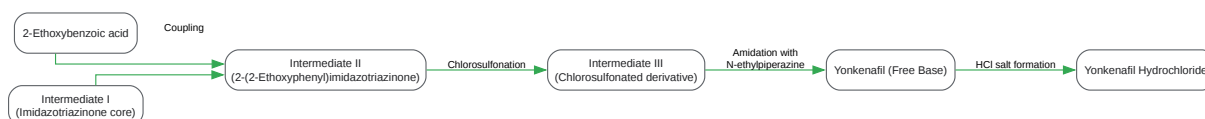
## Chemical Structure

- IUPAC Name: 2-(2-ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,3]triazin-4(7H)-one hydrochloride
- Molecular Formula:  $C_{24}H_{33}N_5O_4S \cdot HCl$
- Molecular Weight: 524.08 g/mol

## Proposed Synthesis Pathway

The synthesis of **Yonkenafil hydrochloride** can be envisioned as a multi-step process, commencing with the construction of the core imidazo[5,1-f][1,2,3]triazin-4-one ring system, followed by functionalization of the phenyl moiety and subsequent salt formation. The pathway described below is analogous to the established synthesis of Vardenafil.

Diagram: Proposed Synthesis Pathway for **Yonkenafil Hydrochloride**



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## References

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